1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine
Description
Properties
IUPAC Name |
1-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-17-12-15-14-11(16-12)10(13)8-9-6-4-3-5-7-9/h3-7,10H,2,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKKBHQXKGVWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethylsulfanyl-Substituted Hydrazide
- Starting from appropriate thioesters or ethyl sulfide precursors, hydrazides bearing the ethylsulfanyl substituent are prepared.
- Typical reagents include hydrazine hydrate reacting with ethyl esters or acid chlorides under controlled temperature.
- The ethylsulfanyl group is introduced either prior to or during hydrazide formation, depending on the synthetic route.
Coupling with Phenylacetic Acid Derivative
- Phenylacetic acid or its activated derivatives (e.g., acid chlorides, esters) are reacted with the hydrazide.
- The reaction is often conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetic acid under reflux.
- Catalysts or dehydrating agents (e.g., phosphorus oxychloride, carbodiimides) promote amide bond formation and subsequent cyclization.
Cyclization to Form the Oxadiazole Ring
- Cyclization is induced by heating the hydrazide-phenylacetyl intermediate in the presence of dehydrating agents.
- Conditions vary but typically involve reflux in acetic acid or other solvents for several hours.
- The ring closure yields the 1,3,4-oxadiazole core with the ethylsulfanyl substituent at the 5-position.
Purification and Isolation
- The crude product is purified by recrystallization from ethanol or ethanol/DMF mixtures.
- Chromatographic techniques may be employed to isolate the desired enantiomer with high purity.
- Industrial scale synthesis may utilize continuous flow reactors to optimize yield and reproducibility.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate + ethyl ester | Ethanol/DMF | Room temp to reflux | 4–6 hours | 70–85 | Control of temperature critical |
| Coupling with phenylacetic acid derivative | Phenylacetic acid chloride + hydrazide | Acetic acid/DMF | Reflux | 6 hours | 75–80 | Use of dehydrating agents improves yield |
| Cyclization to oxadiazole | Dehydrating agent (e.g., POCl3) | Acetic acid | Reflux | 4–8 hours | 65–78 | Reaction monitored by IR/NMR |
| Purification | Recrystallization, chromatography | Ethanol/DMF | Ambient | — | — | Enantiomeric purity >98% achievable |
Research Findings and Analytical Data
- Infrared spectroscopy confirms the formation of the oxadiazole ring by characteristic absorption bands near 1640–1650 cm⁻¹ (C=N stretch).
- Proton nuclear magnetic resonance (¹H NMR) spectra show signals corresponding to the ethylsulfanyl group (triplet and quartet for CH3 and CH2), aromatic protons of the phenyl ring, and the methine proton adjacent to the amine.
- Mass spectrometry confirms molecular ion peaks consistent with the molecular formula C12H16ClN3OS.
- The compound can be isolated as the hydrochloride salt to enhance stability and solubility.
Industrial Scale Considerations
- Continuous flow synthesis has been reported to improve reaction control, reduce reaction times, and increase yields.
- Optimization of solvent systems and reaction parameters allows for scalable production.
- Purification methods such as crystallization and preparative chromatography ensure high enantiomeric excess and purity.
Comparative Summary of Preparation Routes
| Method Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Type | Batch reactions with reflux | Continuous flow reactors |
| Solvents | Acetic acid, DMF, ethanol | Optimized solvent mixtures for efficiency |
| Catalysts/Dehydrating Agents | Phosphorus oxychloride, carbodiimides | Same, with process optimization |
| Purification | Recrystallization, chromatography | Crystallization, large-scale chromatography |
| Yield Range | 65–85% | 70–85% |
| Enantiomeric Purity | >98% achievable | Maintained via chiral resolution methods |
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Formation of ethylsulfoxide or ethylsulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive oxadiazole core.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine exerts its effects is primarily through interaction with biological targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound shares structural homology with other 1,3,4-oxadiazole derivatives but differs in substituents, which critically influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives
Key Observations :
- Ethylsulfanyl vs. cyclohexyl/phenyl : Smaller alkyl groups (e.g., ethylsulfanyl) may reduce steric hindrance compared to bulky cyclohexyl substituents, affecting binding pocket accessibility .
- Aromatic vs. aliphatic side chains : The phenyl-ethylamine group may confer π-π stacking interactions absent in sulfonamide-based derivatives .
Physicochemical Properties
Physical properties such as melting points and spectral data reflect structural differences:
Table 2: Physical and Spectral Data Comparison
Key Observations :
- Melting Points : Sulfonamide derivatives (5f, 5g, 5k) exhibit higher melting points (118–198°C) due to strong hydrogen bonding via SO2 and NH groups, whereas the target compound’s thioether and amine groups may result in lower thermal stability .
- Spectral Signatures : The absence of sulfonamide SO2 stretches (~1340 cm⁻¹) in the target compound distinguishes it from 5f–5k. Instead, C-S stretches (~1160 cm⁻¹) are prominent .
Biological Activity
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine, a derivative of the oxadiazole class, has garnered attention due to its diverse biological activities. This compound is characterized by a unique heterocyclic structure that contributes to its pharmacological potential. The biological activity of oxadiazole derivatives is well-documented, with applications ranging from antimicrobial to anticancer effects.
The compound has the following chemical formula and molecular weight:
- Molecular Formula : C12H15N3OS
- Molecular Weight : 249.34 g/mol
Structure
The chemical structure of 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine includes a phenyl group attached to an ethylamine moiety and a 1,3,4-oxadiazole ring substituted with an ethylsulfanyl group. This structural configuration is crucial for its biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole nucleus can inhibit various bacterial and fungal strains. Specific tests have demonstrated that 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine displays promising activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Inhibition (%) |
|---|---|
| Staphylococcus aureus | 75% |
| Escherichia coli | 68% |
| Candida albicans | 70% |
These results suggest that the compound could be developed into a potential antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that it can inhibit specific enzymes involved in cancer cell proliferation. The mechanism of action may involve the disruption of metabolic pathways critical for tumor growth.
A recent study reported an IC50 value of approximately 30 µM against cancer cell lines, indicating moderate potency compared to standard chemotherapeutics.
Neuroprotective Effects
In addition to antimicrobial and anticancer properties, 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine has shown neuroprotective effects in preclinical models. Behavioral tests conducted on zebrafish embryos indicated lower toxicity levels and improved motor functions in treated groups compared to controls.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of various oxadiazole derivatives including our compound. The results indicated that compounds with higher lipophilicity exhibited enhanced membrane permeability and greater antibacterial activity.
Study 2: Anticancer Mechanism
Another investigation focused on the anticancer mechanisms of oxadiazole derivatives. The study utilized molecular docking simulations that revealed strong binding affinities to targets involved in cell cycle regulation. The findings suggest that modifications to the oxadiazole scaffold can significantly enhance its anticancer properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine, and how can reaction conditions be optimized?
- The synthesis of structurally similar 1,3,4-oxadiazole derivatives often involves condensation reactions, such as cyclization of thiosemicarbazides or reaction of hydrazides with chloroacetyl chloride. For example, the synthesis of 2-chloro-N-(5-aryl-[1,3,4]oxadiazol-2-yl)-acetamides uses triethylamine as a base in dioxane at 85–90°C . Optimization may involve adjusting solvent polarity (e.g., switching from dioxane to DMF), controlling stoichiometry, or using catalysts like fused sodium acetate for Knoevenagel condensations .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H and 13C NMR are essential for verifying the ethylsulfanyl, phenyl, and ethylamine moieties. For example, aromatic protons in the phenyl group typically resonate at δ 7.2–7.5 ppm, while ethylsulfanyl protons appear near δ 3.0–3.5 ppm. Mass spectrometry (HRMS) confirms molecular weight, and FT-IR identifies functional groups like C=N (1650–1600 cm⁻¹) and S–C (700–600 cm⁻¹). X-ray crystallography (e.g., SHELXL refinement) provides definitive proof of stereochemistry and bond angles .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
- Antioxidant activity : DPPH radical scavenging assays .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s antitumor efficacy?
- Modifying the ethylsulfanyl group (e.g., replacing it with halogenated or heteroaromatic substituents) may improve cytotoxicity. For instance, chloro-substituted oxadiazoles show enhanced activity compared to methoxy derivatives . Introducing 5-ylidene moieties (via Knoevenagel condensation) or conjugating with thiazolidinediones can increase DNA intercalation or kinase inhibition .
Q. What computational methods are effective for studying structure-activity relationships (SAR)?
- Molecular docking (AutoDock Vina) to predict binding affinities for targets like 5-HT₄ receptors or tubulin .
- QSAR modeling using descriptors like logP, polar surface area, and H-bond donors to correlate substituent effects with bioactivity .
- ADMET prediction (SwissADME) to assess pharmacokinetic properties, such as blood-brain barrier permeability for neuroactive derivatives .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Standardize assay protocols : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Validate purity : Use HPLC (≥95% purity) to exclude impurities as confounding factors .
- Leverage meta-analysis : Compare data from structurally analogous compounds (e.g., 1,3,4-oxadiazoles with sulfonyl or morpholine groups) to identify trends .
Methodological Guidance
Q. What strategies improve yield in multi-step syntheses?
- Intermediate purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) after each step .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent side reactions during cyclization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 20 minutes) for cyclocondensation steps .
Q. How to address low solubility in biological assays?
- Co-solvents : Use Cremophor EL or PEG-400 at ≤10% v/v.
- Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility .
Critical Analysis of Evidence
- Synthesis : and provide validated protocols for oxadiazole derivatives but lack specifics on ethylsulfanyl-ethylamine intermediates. Adaptations may require adjusting protecting groups or reaction temperatures.
- Bioactivity : Antitumor data in and highlight the role of substituents but do not directly address the target compound. Cross-referencing with ’s SAR table is advised.
- Structural Confirmation : and emphasize X-ray crystallography as the gold standard but note that SHELXL refinement ( ) is required for accurate bond-length analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
